molecular formula C18H30O2 B14460742 Octadeca-7,10,13-trienoic acid CAS No. 71652-89-6

Octadeca-7,10,13-trienoic acid

Cat. No.: B14460742
CAS No.: 71652-89-6
M. Wt: 278.4 g/mol
InChI Key: DGWUMEQJYAUDBT-UHFFFAOYSA-N
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Description

Octadeca-7,10,13-trienoic acid is a polyunsaturated fatty acid with the molecular formula C18H30O2. It is characterized by an 18-carbon unbranched backbone with three double bonds at positions 7, 10, and 13. This compound is one of the many structural isomers of octadecatrienoic acid, which differ in the position and configuration of the double bonds along the carbon chain .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of octadeca-7,10,13-trienoic acid typically involves the use of vegetable oils, which are rich in triglycerides containing fatty acids. The double bonds in the hydrocarbon chain of these fatty acids enable their chemical modification. One common method is the epoxidation of vegetable oils, which involves the reaction of the double bonds with peracids or ion-exchange resins in the presence of metallic catalysts .

Industrial Production Methods: Industrial production of this compound often involves the extraction and purification of the compound from natural sources such as tung oil and bitter gourd oils. These oils are rich in conjugated linolenic acids, which can be isolated and further processed to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions: Octadeca-7,10,13-trienoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include hydroperoxides, saturated fatty acids, and halogenated derivatives .

Scientific Research Applications

Octadeca-7,10,13-trienoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of octadeca-7,10,13-trienoic acid involves its incorporation into cellular lipids, where it promotes lipid peroxidation and cell death. This process is mediated by acyl-CoA synthetase long-chain family member 1 (ACSL1), which facilitates the incorporation of the compound into neutral lipids such as triacylglycerols. This lipid peroxidation leads to ferroptosis, a form of regulated cell death .

Comparison with Similar Compounds

    α-Linolenic acid (9Z,12Z,15Z): Found in many cooking oils.

    γ-Linolenic acid (6Z,9Z,12Z): Found in evening primrose oil.

    Punicic acid (9Z,11E,13Z): Found in pomegranate seed oil.

Uniqueness: Octadeca-7,10,13-trienoic acid is unique due to its specific double bond configuration (7, 10, 13) and its ability to induce ferroptosis, which is distinct from the mechanisms of action of other similar compounds .

Properties

CAS No.

71652-89-6

Molecular Formula

C18H30O2

Molecular Weight

278.4 g/mol

IUPAC Name

octadeca-7,10,13-trienoic acid

InChI

InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h5-6,8-9,11-12H,2-4,7,10,13-17H2,1H3,(H,19,20)

InChI Key

DGWUMEQJYAUDBT-UHFFFAOYSA-N

Canonical SMILES

CCCCC=CCC=CCC=CCCCCCC(=O)O

Origin of Product

United States

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